2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, often starting from readily available precursors. For instance, the synthesis of 2-([1]benzothieno[2,3-c]pyridin-1-yl)benzoic acids involves domino reactions, highlighting the complexity and efficiency of synthesizing benzothieno derivatives (Tolkunov et al., 2012). Such methods could potentially be adapted for the synthesis of 2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid, emphasizing the importance of precise control over reaction conditions and the sequence of reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid is often characterized using X-ray crystallography, NMR, and spectroscopic techniques. For example, studies on related compounds reveal detailed insights into their crystal structures, showing how intermolecular interactions influence their molecular conformation (Ghani & Mansour, 2011). These analyses are crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often exhibit specificity to certain functional groups, influencing their chemical properties and reactivity. For instance, the preparation of benzothiazole-imino-benzoic acid ligands showcases the reactivity of benzoic acid derivatives towards forming complexes with metals, which could imply the reactivity of the target compound in forming coordination compounds (Mishra et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are directly influenced by their molecular architecture. For example, the planarity of the thiazolidine moiety in certain benzoic acid derivatives affects their crystalline packing and, consequently, their physical stability and solubility (Kosma et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are determined by the compound's functional groups. Studies on similar molecules have shown how modifications in the molecular structure can significantly alter these properties, affecting their potential applications in various fields (Ghauri et al., 1992).
Scientific Research Applications
Antimicrobial Activities
2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid and its derivatives have been studied for their antimicrobial activities. For instance, benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which are structurally related, demonstrate good antimicrobial activity against various human epidemic causing bacterial strains. These strains are known for infections in the mouth, lungs, breast, gastrointestinal tract, and for causing nosocomial infections (Mishra et al., 2019).
Crystal Structure Analysis
The crystal structure of compounds similar to 2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid has been analyzed, which contributes to the understanding of their molecular configuration and potential applications. For example, the crystal structure of 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl] benzoic acid methyl ester has been studied to understand its molecular geometry and electronic properties (Ming & South, 2004).
Analytical Applications in Chromatography
Compounds similar to 2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid have been utilized in analytical chemistry, particularly in chromatography. For example, amino benzoic acids, which include structurally related compounds, have been used in reversed-phase high-performance liquid chromatography (RP-HPLC) to understand the effects of ionic liquids on the retention factors of these compounds (Zheng, Polyakova & Row, 2007).
Bioorganic Chemistry
In the field of bioorganic chemistry, derivatives of 2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid have been synthesized and evaluated for various biological activities. For instance, the synthesis of 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids and related compounds have been explored for their receptor affinities and antagonist activities (Naganawa et al., 2006).
Materials Science
In materials science, compounds structurally related to 2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid have been used as dopants for materials like polyaniline. For example, benzoic acid and its substituted derivatives, which share structural similarities, have been studied for doping polyaniline, influencing its properties like conductivity (Amarnath & Palaniappan, 2005).
Safety And Hazards
properties
IUPAC Name |
2-[methyl(thiophene-2-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-14(12(15)11-7-4-8-18-11)10-6-3-2-5-9(10)13(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPHZHILWQDBSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353747 |
Source
|
Record name | 2-[methyl(thien-2-ylcarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid | |
CAS RN |
351000-22-1 |
Source
|
Record name | 2-[methyl(thien-2-ylcarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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